molecular formula C10H7NO3 B3119733 3-Hydroxyquinoline-8-carboxylic acid CAS No. 25369-42-0

3-Hydroxyquinoline-8-carboxylic acid

Cat. No. B3119733
CAS RN: 25369-42-0
M. Wt: 189.17 g/mol
InChI Key: HOVFZWMFCBLANH-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-8-carboxylic acid, also known as 8-Hydroxy-2-quinolinecarboxylic acid (8HQC), is a tridentate chelating agent . It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been achieved using a simple and efficient method . The synthesis involves the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . In the insect, 8-Hydroxyquinoline is generated from tryptophan via kynurenine and 3-hydroxykynurenine .


Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-8-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

The chemical reactions of 8-Hydroxyquinoline-8-carboxylic acid involve various processes such as protonation of the carbonyl by the acid, nucleophilic attack on the carbonyl, proton transfer, and water leaving .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-8-carboxylic acid include its ability to form solid crystals . The compound exhibits good transmittance and absorbance of light, with a cutoff wavelength observed at 460 nm .

Scientific Research Applications

Photolabile Protecting Group

3-Hydroxyquinoline-8-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as photolabile protecting groups. BHQ shows higher single-photon quantum efficiency compared to other caging groups and demonstrates sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its solubility and low fluorescence enhance its utility in caging biological messengers (Fedoryak & Dore, 2002).

Chelating Agent and Molybdophore

Studies have explored 8-hydroxyquinoline-2-carboxylic acid as a potential molybdophore. Its high concentration in the gut of Noctuid larvae suggests a role in metal ion uptake and metabolism, beyond acting as a siderophore for iron. Investigations into its interactions with molybdate ions in aqueous solutions have provided insights into its chemical speciation, coordination behavior, and sequestering ability (Arena et al., 2020).

Electrochemical and Spectroelectrochemical Properties

The electrochemistry of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid and its isomers, has been examined. Research utilizing techniques like cyclic voltammetry and spectroelectrochemistry has revealed that their oxidation mechanisms involve protonation of nitrogen in the hydroxyquinoline ring, a process that can influence their electron transfer efficiency in biological systems (Sokolová et al., 2015).

Photostability in Recording Systems

Nickel or zinc salts of 8-hydroxyquinoline-2-carboxylic acid have been proposed as stabilizers against photofading of indicator dyes in heat-sensitive or pressure-sensitive recording systems. These metal carboxylates show effectiveness in maintaining the colored form of certain dyes (Oda, 1998).

Future Directions

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

3-hydroxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVFZWMFCBLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290320
Record name 3-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25369-42-0
Record name 3-Hydroxy-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25369-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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